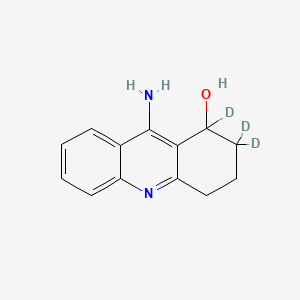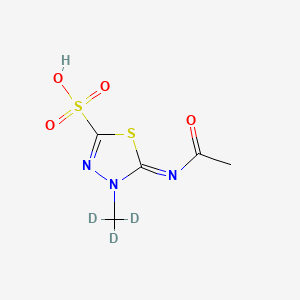
27-Hydroxy-7-keto Cholesterol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
27-Hydroxy-7-keto Cholesterol is an oxysterol, a derivative of cholesterol that has undergone oxidation. Oxysterols are known for their roles in various biological processes, including cholesterol metabolism and regulation of gene expression. This compound is particularly significant due to its presence in atherosclerotic plaques and its potential implications in cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 27-Hydroxy-7-keto Cholesterol typically involves the oxidation of cholesterol derivatives. One common method includes the use of sterol 27-hydroxylase, a mitochondrial cytochrome P450 enzyme, which catalyzes the hydroxylation of cholesterol at the 27th position . This is followed by further oxidation to introduce the keto group at the 7th position.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches using microbial transformation. Microorganisms such as bacteria and fungi can be employed to convert cholesterol into its oxidized derivatives through enzymatic processes . These methods are advantageous due to their high regio- and stereoselectivity.
Chemical Reactions Analysis
Types of Reactions: 27-Hydroxy-7-keto Cholesterol undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the keto group back to a hydroxyl group.
Substitution: Substitution reactions can occur at various positions on the steroid backbone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include cytochrome P450 enzymes and chemical oxidants like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of strong acids or bases.
Major Products:
Oxidation: Further oxidized oxysterols.
Reduction: 27-Hydroxycholesterol.
Substitution: Various substituted sterols depending on the reaction conditions.
Scientific Research Applications
27-Hydroxy-7-keto Cholesterol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 27-Hydroxy-7-keto Cholesterol involves its interaction with various molecular targets and pathways:
Molecular Targets: It acts on nuclear receptors such as liver X receptors (LXRs) and estrogen receptors, influencing gene expression related to cholesterol metabolism and inflammation.
Pathways Involved: It is involved in the regulation of cholesterol homeostasis, inflammatory responses, and apoptosis.
Comparison with Similar Compounds
27-Hydroxycholesterol: Another oxysterol involved in cholesterol metabolism.
7-Ketocholesterol: A closely related compound with similar biological activities.
24(S)-Hydroxycholesterol: Involved in brain cholesterol metabolism.
Uniqueness: 27-Hydroxy-7-keto Cholesterol is unique due to its dual functional groups (hydroxy and keto) which confer distinct chemical reactivity and biological activity. Its presence in atherosclerotic plaques and its role as a biomarker for cardiovascular diseases further highlight its significance .
Properties
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-17-[(2R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-17(16-28)6-5-7-18(2)21-8-9-22-25-23(11-13-27(21,22)4)26(3)12-10-20(29)14-19(26)15-24(25)30/h15,17-18,20-23,25,28-29H,5-14,16H2,1-4H3/t17?,18-,20+,21-,22+,23+,25+,26+,27-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNAJBFFWWMSEW-ANDJGGKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)CO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30720800 |
Source


|
| Record name | (3beta)-3,26-Dihydroxycholest-5-en-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30720800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148988-28-7 |
Source


|
| Record name | (3beta)-3,26-Dihydroxycholest-5-en-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30720800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3,5-Dimethyl-3H-imidazo[4,5-F]quinoline](/img/structure/B587682.png)






